Catalpalactone

Descripción general

Descripción

Catalpalactone is a dilactone compound that was first isolated from the heartwood of the ornamental tree Catalpa ovata G. Don, which is widely distributed across Korea, China, and Japan . It has also been found in the wood of a related species, Catalpa bignonioides Walt . This compound has been reported to exhibit various biological activities, including antitermitic, anti-inflammatory, and cytotoxic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Catalpalactone can be synthesized through several synthetic routes. One common method involves the use of α,β-unsaturated six-member lactone rings, which are essential for its antimicrobial, cytotoxic, and insecticidal activities . The synthesis typically involves the use of reagents such as 1H NMR, 13C NMR, and HRMS to identify the structures of the synthesized compounds .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The process would require optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Catalpalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the α,β-unsaturated six-member lactone ring, which is a key structural feature .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric oxide, lipopolysaccharide, and hydrogen peroxide . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed: The major products formed from the reactions of this compound include antimicrobial, cytotoxic, and insecticidal compounds . These products have been evaluated for their biological activities and have shown promising results in various studies .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Catalpalactone is characterized by its unique chemical structure, which includes an α,β-unsaturated six-membered lactone ring. Its molecular formula is , and it exhibits notable lipophilicity, enhancing its interaction with biological membranes .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It acts primarily by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound has an IC50 value of approximately 2.34 µM for NO production inhibition .

- Mechanism of Action : The anti-inflammatory effects are attributed to the suppression of key signaling pathways:

- Inhibition of NF-κB and IRF3 : this compound reduces the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical for inflammatory mediator expression .

- Cytokine Modulation : Treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Potential Therapeutic Uses

The anti-inflammatory properties of this compound suggest its potential as a therapeutic agent in treating inflammatory diseases. Studies indicate that it may be beneficial in conditions characterized by excessive inflammation, such as autoimmune disorders .

Antitumor Activity

Research has also indicated that this compound may possess antitumor-promoting potential. It has been shown to inhibit TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting a role in cancer prevention .

Applications in Pest Control

This compound exhibits significant insecticidal properties, particularly against termites. In bioassays, it has been reported to cause 99% mortality in termites (Reticulitermes flavipes) when tested with wood treated with this compound . This property highlights its potential use as a natural pesticide in agricultural settings.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Inhibits NO production and iNOS expression; reduces IL-6 and TNF-α levels |

| Therapeutic potential | Potential use in treating inflammatory diseases and cancer prevention |

| Pest control | Effective against termites; high mortality rates observed in bioassays |

Case Studies

- Study on Anti-Inflammatory Effects : A study conducted on RAW264.7 cells demonstrated that this compound significantly inhibited NO production and iNOS expression while modulating pro-inflammatory cytokines .

- Pest Control Efficacy : Research highlighted that this compound-treated wood resulted in high mortality rates among termites, indicating its effectiveness as a natural insecticide .

Mecanismo De Acción

The mechanism of action of catalpalactone involves multiple molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting nitric oxide production and inducible nitric oxide synthase expression through both MyD88-dependent and independent pathways in lipopolysaccharide-stimulated RAW264.7 cells . This compound also suppresses signal transducer and activator of transcription 1 protein expression and interferon-β production, preventing interferon regulatory factor 3 and nuclear factor-κB activation . These actions collectively contribute to its anti-inflammatory and cytoprotective effects.

Comparación Con Compuestos Similares

Catalpalactone is unique due to its α,β-unsaturated six-member lactone ring, which is essential for its biological activities . Similar compounds include other dilactones and lactone-containing compounds that exhibit antimicrobial, cytotoxic, and insecticidal properties. Some of these similar compounds include:

- This compound derivatives (e.g., compounds d, g, h-4)

- Other lactone-containing compounds with similar biological activities

This compound stands out due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Actividad Biológica

Catalpalactone, a naphthoquinone derivative isolated from Catalpa ovata, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-termite properties. This article synthesizes current research findings, highlighting the compound's mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure and Properties

This compound is a naphthoquinone, characterized by its unique chemical structure that contributes to its biological activities. The compound's molecular formula is CHO, and it exhibits notable lipophilicity, which enhances its interaction with biological membranes.

Anti-Inflammatory Activity

Research has extensively documented the anti-inflammatory effects of this compound, particularly in models of inflammation induced by lipopolysaccharides (LPS).

- Inhibition of Nitric Oxide Production : this compound significantly reduces nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS), with an IC value of approximately 2.34 µM .

- Cytokine Modulation : The treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ELISA and real-time PCR analyses demonstrate that this compound inhibits both the protein and mRNA expression of these cytokines in a concentration-dependent manner .

- Signaling Pathway Interference : this compound inhibits key signaling pathways involved in inflammation. It reduces the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical for the expression of inflammatory mediators . Additionally, it suppresses STAT1 protein expression, further contributing to its anti-inflammatory profile .

Summary of Anti-Inflammatory Effects

Anti-Termite Activity

This compound has also demonstrated significant anti-termite properties, making it a candidate for natural pest control.

Efficacy Against Termites

In bioassays conducted by MacDaniel (1982), this compound exhibited a remarkable efficacy against the eastern subterranean termite (Reticulitermes flavipes), resulting in 99% mortality when termites were exposed to treated wood blocks containing the compound. This suggests that this compound acts as a potent insecticidal agent .

Study 1: Anti-Inflammatory Efficacy

A study published in 2019 investigated the anti-inflammatory effects of this compound in LPS-induced RAW264.7 cells. The findings confirmed that this compound significantly inhibited NO production and cytokine expression, supporting its potential use in treating inflammatory diseases .

Study 2: Termite Resistance

Research on wood species containing this compound revealed that untreated wood showed no weight loss from termite feeding, while extracted wood demonstrated significant resistance when treated with this compound, indicating its effectiveness as a natural insect repellent .

Propiedades

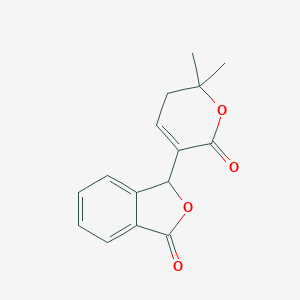

IUPAC Name |

3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYSRANGENPXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928201 | |

| Record name | 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-68-8, 133591-03-4 | |

| Record name | Catalpalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catalpalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATALPALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Catalpalactone and where is it found?

A1: this compound is a natural product first isolated from the wood of Catalpa ovata G.DON and C. bignonioides WALT. [] It is a unique phthalide derivative. []

Q2: What are the known biological activities of this compound?

A2: this compound has shown promising anti-inflammatory effects. In LPS-induced RAW264.7 cells (a model for inflammation), it significantly reduced nitric oxide (NO) production and suppressed the expression of iNOS (inducible NO synthase), a key enzyme involved in NO synthesis. [] Furthermore, it lowered the levels of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in the same cellular model. [] Studies have also demonstrated this compound's inhibitory activity against TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting antitumor-promoting potential. []

Q3: How does this compound exert its anti-inflammatory effects?

A3: Research suggests that this compound's anti-inflammatory action stems from its ability to inhibit several key signaling pathways. It suppresses the activation of Nuclear Factor-κB (NF-κB) and Interferon Regulatory Factor 3 (IRF3), both crucial transcription factors involved in inflammatory responses. [] It also hinders the production of Interferon-β (IFN-β) and the expression of Signal Transducer and Activator of Transcription 1 (STAT-1) protein, further dampening the inflammatory cascade. []

Q4: What is the chemical structure of this compound?

A4: this compound is characterized by a unique phthalide framework fused with a butyrolactone ring. While its planar structure is well-established, the absolute configuration remains to be definitively elucidated. []

Q5: What are the key structural features of this compound important for its activity?

A5: While specific structure-activity relationship (SAR) studies are limited for this compound, its unique fused ring system, incorporating both a phthalide and a butyrolactone moiety, is likely crucial for its biological activity. Further investigations are needed to pinpoint the specific structural elements responsible for its interactions with biological targets and subsequent effects.

Q6: Have there been any attempts to synthesize this compound?

A6: Yes, several synthetic routes to this compound have been reported. One approach utilized a Wittig reaction followed by lactonization and selenolactonization steps. [] Other synthetic strategies have also been explored, aiming to improve the yield and efficiency of this compound synthesis. [, ]

Q7: What are the challenges in researching this compound further?

A7: Despite its promising bioactivities, research on this compound faces several challenges. These include:

Q8: Are there any known naphthoquinones found in the same plant species as this compound?

A9: Yes, various naphthoquinones have been isolated from Catalpa ovata, including α-lapachone, α-dihydrocaryopterone (9-hydroxy-α-lapachone), 9-methoxy-α-lapachone, 4-hydroxy-α-lapachone, 4,9-dihydroxy-α-lapachone, and 4-oxo-α-lapachone. [] Some of these compounds also exhibit biological activities, such as inhibitory effects on nitric oxide production. []

Q9: What is the significance of the co-occurrence of this compound and naphthoquinones in Catalpa ovata?

A10: The presence of both this compound and various naphthoquinones in Catalpa ovata suggests a potential biosynthetic link between these compounds. Further research into the biosynthetic pathways of these compounds within the plant could provide insights into their production and potential interrelationships. It may also uncover new bioactive molecules with potential therapeutic value. For instance, understanding the biosynthetic origin of the 2-carboxy-4-hydroxy-α-tetralone intermediate could shed light on the formation of both catalpalactones and 4,9-dihydroxy-α-lapachones. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.